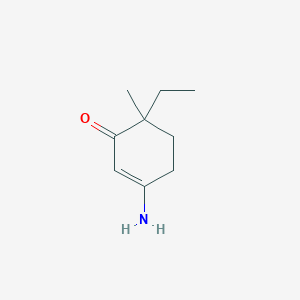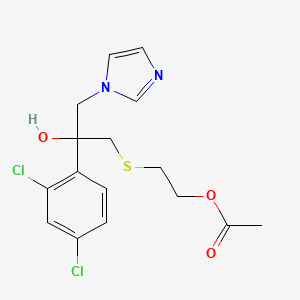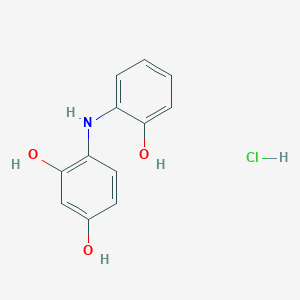
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzene with hydroxyl and amino groups, making it a versatile compound in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride typically involves the reaction of 2-aminophenol with 2,4-dihydroxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The mixture is usually stirred at elevated temperatures to ensure complete reaction and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process. The final product is then purified through crystallization or other separation techniques to obtain the desired purity .
化学反応の分析
Types of Reactions
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under basic conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
類似化合物との比較
Similar Compounds
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-Methoxyphenol)
Uniqueness
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride is unique due to its specific combination of hydroxyl and amino groups, which confer distinct reactivity and properties. This makes it a valuable compound for various chemical reactions and applications, distinguishing it from other similar compounds .
特性
分子式 |
C12H12ClNO3 |
|---|---|
分子量 |
253.68 g/mol |
IUPAC名 |
4-(2-hydroxyanilino)benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C12H11NO3.ClH/c14-8-5-6-10(12(16)7-8)13-9-3-1-2-4-11(9)15;/h1-7,13-16H;1H |
InChIキー |
YBJUIRYTWDUGLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


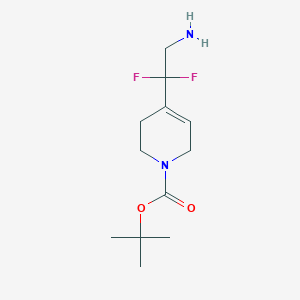

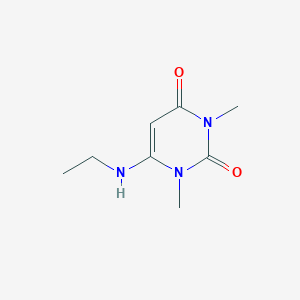
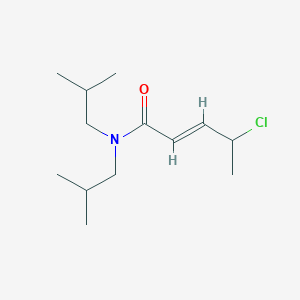
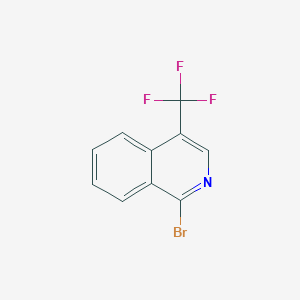

![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
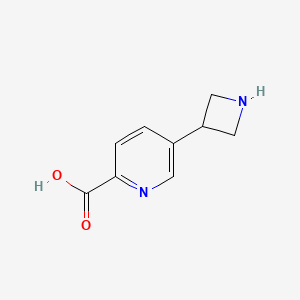
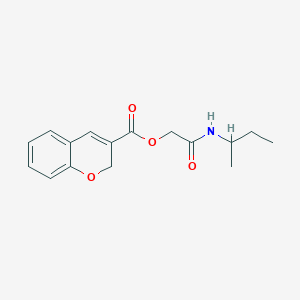
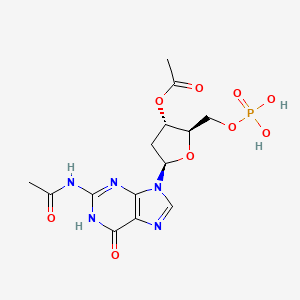
![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
